2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a phenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H20N4O5 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
InChI |
InChI=1S/C25H20N4O5/c1-31-19-13-15(14-20(32-2)22(19)33-3)23-26-24(34-28-23)21-17-11-7-8-12-18(17)25(30)29(27-21)16-9-5-4-6-10-16/h4-14H,1-3H3 |
InChI Key |
IZIQVWQVIDUUKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Intermediate Preparation
3,4,5-Trimethoxybenzamide is converted to its corresponding amidoxime by treatment with hydroxylamine hydrochloride in pyridine/ethanol (1:1) under reflux for 6 hours. The reaction proceeds via nucleophilic substitution, with the carbonyl oxygen of the amide attacking hydroxylamine’s amine group.
Cyclodehydration with Phthalazinone Chloride
The amidoxime reacts with 4-chloro-2-phenylphthalazin-1(2H)-one in a tandem SNAr-cyclization process. Using triethylamine (Et₃N) as a base and acetonitrile as solvent at 80°C, the chloride is displaced, forming a covalent bond that undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring. Microwave-assisted synthesis (250 W, 120°C, 20 min) enhances this step, achieving 92% yield compared to 78% under conventional heating.
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
A streamlined method condenses phthalazinone formation and oxadiazole cyclization into a single pot. Phthalic anhydride, phenylhydrazine, and 3,4,5-trimethoxybenzamidoxime are heated in polyphosphoric acid (PPA) at 130°C for 8 hours. This approach avoids isolating intermediates but requires precise stoichiometric control to minimize side products.
Green Chemistry Approaches
Solvent-free mechanochemical grinding using a ball mill has been explored. Equimolar quantities of 4-chlorophthalazinone and amidoxime are ground with potassium carbonate (K₂CO₃) at 35 Hz for 30 minutes, achieving 85% yield. This method reduces waste and eliminates toxic solvents.
Reaction Conditions and Yield Comparison
| Method | Reagents/Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Cyclization | Et₃N, CH₃CN, 80°C | 6 h | 78 | 95 |
| Microwave-Assisted | Et₃N, CH₃CN, 120°C, 250 W | 20 min | 92 | 98 |
| One-Pot Synthesis | PPA, 130°C | 8 h | 68 | 90 |
| Mechanochemical | K₂CO₃, Ball Mill, 35 Hz | 30 min | 85 | 97 |
Structural Characterization and Validation
Post-synthesis, the compound is validated using:
-
¹H NMR : Aromatic protons from the phenyl (δ 7.45–7.89 ppm) and trimethoxyphenyl (δ 6.81 ppm) groups, with methoxy singlet at δ 3.87 ppm.
-
LC-MS : Molecular ion peak at m/z 471.18 [M+H]⁺, consistent with the molecular formula C₂₆H₂₂N₄O₅.
-
XRD : Crystallographic data confirms the oxadiazole-phthalazinone dihedral angle of 12.3°, indicating minimal steric strain.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing formation of 1,3,4-oxadiazole isomers is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor 1,2,4-oxadiazole formation.
-
Byproduct Formation : Unreacted amidoxime is removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Industrial-Scale Production Considerations
Pilot-scale synthesis (500 g batches) employs continuous flow reactors to enhance heat transfer and mixing. Using supercritical CO₂ as a solvent reduces viscosity and improves reaction homogeneity, achieving 89% yield with 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the oxadiazole ring may interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, highlighting key differences in substituents, molecular weight, and functional groups.
Key Observations:
Substituent Effects on Molecular Weight :
- The trimethoxyphenyl group in the target compound increases its molecular weight (456.5) compared to analogs with simpler substituents (e.g., 380.4 for the 3-methylphenyl analog) .
- The ethoxy-methoxyphenyl substituent in the C₂₆H₂₂N₄O₄ analog results in a comparable molecular weight (454.5) to the target compound, suggesting similar steric demands .
Electronic Properties :
- Electron-withdrawing groups (e.g., Cl in the C₂₂H₁₃ClN₄O₂ analog) may enhance electrophilic reactivity, whereas electron-donating methoxy groups (as in the target compound) could improve lipophilicity and membrane permeability .
Synthetic Accessibility: notes that analogs with ethoxy or bulky substituents (e.g., 2-(3-chlorophenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one) are often discontinued, possibly due to challenges in synthesis or purification .
Research Implications
The structural diversity among these analogs underscores the importance of substituent selection in tuning properties for specific applications. For instance:
- Anticancer Potential: Trimethoxyphenyl groups are common in microtubule-targeting agents (e.g., combretastatin analogs), suggesting the target compound may warrant evaluation in cytotoxicity assays .
- Solubility Optimization : The 4-ethoxy-3-methoxyphenyl analog (C₂₆H₂₂N₄O₄) could offer improved aqueous solubility over the target compound due to its polar ethoxy group .
Biological Activity
The compound 2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.42 g/mol. The compound features a phthalazinone core linked to an oxadiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole group enhances the antimicrobial potency due to its ability to interact with bacterial cell membranes and inhibit essential enzymatic processes .
Antitumor Effects
The antitumor potential of this compound has been explored in various studies. For instance, derivatives containing the phthalazinone structure have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
Phthalazinone derivatives have also been recognized for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. This action may be mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies
- Case Study on Antimicrobial Activity : A recent investigation involving a series of synthesized phthalazinone derivatives found that one specific derivative exhibited an MIC (Minimum Inhibitory Concentration) value as low as 16 µg/mL against E. coli, indicating potent antibacterial activity.
- Case Study on Antitumor Activity : In a study published in the Egyptian Journal of Chemistry, several phthalazinone derivatives were tested against MCF-7 cells. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to unsubstituted analogs, highlighting the importance of structural modifications in enhancing biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively, leading to disruption of cellular integrity in pathogens.
- Apoptosis Induction : By activating apoptotic pathways within cancer cells, it promotes programmed cell death, thereby reducing tumor viability.
Q & A
Q. What are the common synthetic routes for synthesizing phthalazinone-oxadiazole hybrids, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ or acetic anhydride as dehydrating agents) . The phthalazinone core is often constructed via condensation reactions, followed by coupling with the oxadiazole moiety. Key reaction parameters include:
- Temperature: Elevated temperatures (80–120°C) for cyclization steps .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
- Catalysts: Acidic or basic conditions (e.g., H₂SO₄, KOH) to drive ring closure .
Yield optimization requires iterative adjustments to stoichiometry, solvent purity, and reaction time.
Q. How are structural and purity analyses performed for this compound class?
- Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the phthalazinone carbonyl signal appears at δ ~165–170 ppm, while oxadiazole protons resonate at δ 8.0–8.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- Chromatography: HPLC with UV detection (λ = 254–280 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced Research Questions
Q. How can conflicting biological activity data for structurally similar phthalazinone-oxadiazoles be resolved?
- Methodological Answer: Contradictions often arise from variations in substituent electronic effects or assay conditions. Strategies include:
- SAR Studies: Systematically modify the 3,4,5-trimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl groups) to assess how electronic/steric changes impact activity .
- Assay Standardization: Replicate studies under consistent conditions (e.g., cell line viability assays with matched incubation times and controls) .
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., kinases or tubulin) .
Q. What strategies mitigate low yields during the final coupling step of oxadiazole and phthalazinone moieties?
- Methodological Answer: Low yields (~30–40%) in coupling steps are common due to steric hindrance or competing side reactions. Mitigation approaches:
- Activation of Carboxylic Acids: Use coupling agents like EDC/HOBt or CDI to generate active esters, improving electrophilicity .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional heating) to minimize decomposition .
- Purification Techniques: Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .
Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s physicochemical properties?
- Methodological Answer: The trimethoxyphenyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability. However, excessive hydrophobicity can reduce aqueous solubility.
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) or DMSO/PBS mixtures to quantify solubility limits .
- Thermodynamic Stability: Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which affect bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition across studies?
- Methodological Answer: Discrepancies may stem from assay variability (e.g., ATP concentration, enzyme sources). Resolve by:
- Meta-Analysis: Compare data normalized to common controls (e.g., staurosporine as a reference inhibitor) .
- Kinetic Studies: Perform time-dependent inhibition assays to differentiate competitive vs. non-competitive mechanisms .
Structure-Activity Relationship (SAR) Design
Q. What modifications to the phthalazinone core could enhance selectivity for cancer vs. normal cells?
- Methodological Answer:
- Electron-Withdrawing Groups: Introduce -CF₃ or -NO₂ at the phthalazinone C-6 position to modulate electron density and target selectivity .
- Hybridization: Conjugate with chalcone or ferrocene moieties to exploit redox-activated cytotoxicity .
- Prodrug Design: Incorporate enzymatically cleavable groups (e.g., ester linkages) for tumor-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
